(3-formyl-1H-indol-1-yl)acetonitrile: A Technical Guide for Researchers
(3-formyl-1H-indol-1-yl)acetonitrile: A Technical Guide for Researchers
CAS Number: 328973-78-0
This technical guide provides a comprehensive overview of (3-formyl-1H-indol-1-yl)acetonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its properties, synthesis, and potential biological applications.
Chemical and Physical Properties
(3-formyl-1H-indol-1-yl)acetonitrile is a light brown solid at room temperature. While extensive experimental data is not widely published, the following table summarizes its key known and predicted properties.
| Property | Value | Source |
| CAS Number | 328973-78-0 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O | |
| Molecular Weight | 184.19 g/mol | |
| Appearance | Light brown solid | |
| Purity | ≥98% (HPLC) | |
| Boiling Point (Predicted) | 407.7 ± 25.0 °C | |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis Protocols
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Route 1: N-alkylation of 3-formylindole. This would involve the reaction of 3-formylindole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.
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Route 2: Formylation of (1H-indol-1-yl)acetonitrile. This would likely employ a Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic rings like indole.
Below are generalized experimental protocols for these potential synthetic pathways.
N-Alkylation of 3-Formylindole (Hypothetical Protocol)
Reaction:
Experimental Procedure:
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Dissolution: Dissolve 3-formylindole in a suitable aprotic solvent (e.g., DMF, acetonitrile).
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Addition of Base: Add a slight excess of a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise at 0 °C.
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Stirring: Allow the mixture to stir at room temperature for a specified time to ensure the formation of the indolide anion.
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Addition of Haloacetonitrile: Cool the reaction mixture back to 0 °C and add chloroacetonitrile dropwise.
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Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Flow for N-Alkylation Synthesis:
Caption: Synthetic workflow for the N-alkylation of 3-formylindole.
Vilsmeier-Haack Formylation of (1H-indol-1-yl)acetonitrile (Hypothetical Protocol)
Reaction:
Experimental Procedure:
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Preparation of Vilsmeier Reagent: In a two-necked flask, cool phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) to 0 °C with stirring.
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Addition of Indole: To the prepared Vilsmeier reagent, add a solution of (1H-indol-1-yl)acetonitrile in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
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Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.
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Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide until the solution is alkaline.
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Work-up and Purification: Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Logical Flow for Vilsmeier-Haack Synthesis:
Caption: Synthetic workflow using the Vilsmeier-Haack reaction.
Spectroscopic Data
Detailed experimental spectroscopic data for (3-formyl-1H-indol-1-yl)acetonitrile is not widely available in public databases. However, based on its structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet around 9-10 ppm), aromatic protons on the indole ring, and a singlet for the methylene protons of the acetonitrile group.
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¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the nitrile carbon, and carbons of the indole core and the methylene group.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde (around 1650-1700 cm⁻¹), the C≡N stretch of the nitrile (around 2250 cm⁻¹), and C-H and C=C stretching of the aromatic ring.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (184.19 g/mol ).
Researchers are advised to perform comprehensive spectroscopic analysis upon synthesis to confirm the structure and purity of the compound.
Biological Activity and Potential Applications
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific biological data for (3-formyl-1H-indol-1-yl)acetonitrile is limited, related indole-3-acetonitrile and indole-3-carboxaldehyde derivatives have been investigated for various therapeutic applications.
Potential areas of research for this compound include:
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Anticancer Activity: Many indole derivatives have demonstrated potent anticancer effects through various mechanisms, including inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.
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Anti-inflammatory Effects: The indole nucleus is present in several anti-inflammatory agents.
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Neurological Disorders: Some indole compounds have shown potential in targeting pathways related to neurodegenerative diseases.
The presence of both a formyl group and a nitrile group on the indole scaffold provides reactive handles for further chemical modifications, making (3-formyl-1H-indol-1-yl)acetonitrile a valuable building block for the synthesis of novel bioactive molecules.
Signaling Pathways
The specific signaling pathways modulated by (3-formyl-1H-indol-1-yl)acetonitrile have not yet been elucidated. However, based on the activities of other indole derivatives, potential targets could include:
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Tubulin Polymerization: A key target for many anticancer indole alkaloids.
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Protein Kinase Pathways: Such as PI3K/AKT/mTOR, which are often dysregulated in cancer.
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Receptor Tyrosine Kinases: Important mediators of cellular signaling.
Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.
General Experimental Workflow for Biological Screening:
Caption: A typical workflow for the biological evaluation of a novel compound.
Safety and Handling
As with any chemical compound, (3-formyl-1H-indol-1-yl)acetonitrile should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated area, wear personal protective equipment (gloves, safety glasses, and a lab coat), and avoid inhalation, ingestion, or skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a starting point for researchers interested in (3-formyl-1H-indol-1-yl)acetonitrile. Further experimental investigation is necessary to fully characterize its properties and explore its potential as a lead compound in drug discovery.
